molecular formula C12H19NO3 B8670272 Ethyl 1-cyclopropanecarbonylpiperidine-4-carboxylate

Ethyl 1-cyclopropanecarbonylpiperidine-4-carboxylate

Cat. No. B8670272
M. Wt: 225.28 g/mol
InChI Key: FYNYNSFXWQDRKP-UHFFFAOYSA-N
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Patent
US08470816B2

Procedure details

To a solution of the compound (6.3 g) obtained in step 4 in ethanol (30 mL) was added 4N aqueous sodium hydroxide solution (35 mL), and the mixture was stirred at room temperature for 22 hr. The reaction mixture was concentrated under reduced pressure, and made acidic with 6N hydrochloric acid. The resultant product was extracted with ethyl acetate, the organic layer was washed with brine and dried, and the solvent was evaporated under reduced pressure to give 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid (5.21 g, 95%) as a pale yellow powder.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([N:6]2[CH2:11][CH2:10][CH:9]([C:12]([O:14]CC)=[O:13])[CH2:8][CH2:7]2)=[O:5])[CH2:3][CH2:2]1.[OH-].[Na+]>C(O)C>[CH:1]1([C:4]([N:6]2[CH2:7][CH2:8][CH:9]([C:12]([OH:14])=[O:13])[CH2:10][CH2:11]2)=[O:5])[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
C1(CC1)C(=O)N1CCC(CC1)C(=O)OCC
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 22 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resultant product was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C1(CC1)C(=O)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.21 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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